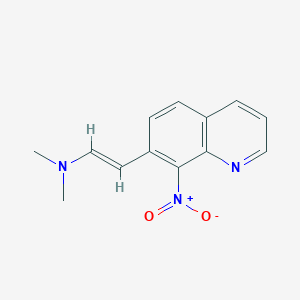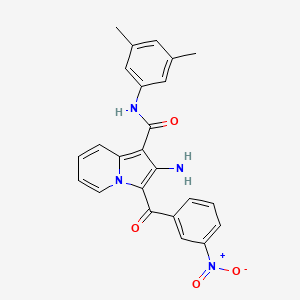
4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 4-chloro-2-oxopyridazin-3-one (COPO), is an organic compound that has been studied extensively for its potential applications in medicinal chemistry and biochemistry. COPO is a small molecule that has been extensively researched for its ability to interact with various proteins and enzymes in the body. COPO has been identified as a potential inhibitor of various enzymes involved in the synthesis of proteins, and has been shown to have a wide range of biological activities in vitro and in vivo. COPO is a promising compound for the development of new drugs and therapies for various diseases.
Mecanismo De Acción
COPO has been identified as an inhibitor of various enzymes involved in the synthesis of proteins. COPO has been shown to interact with these enzymes and block their activity, thus preventing the synthesis of proteins. COPO has also been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
COPO has been shown to have a wide range of biological activities in vitro and in vivo. COPO has been found to be an inhibitor of enzymes involved in the synthesis of proteins, and has been shown to have anti-cancer, anti-inflammatory, and anti-neurological effects. COPO has also been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
COPO is a small molecule that is easy to synthesize and manipulate in the laboratory. It is also relatively inexpensive to obtain and is stable in a variety of conditions. However, COPO is not very soluble in water, which can limit its use in certain experiments. Additionally, COPO is not very stable in the presence of light or heat, which can also limit its use in certain experiments.
Direcciones Futuras
COPO has been studied extensively for its potential applications in medicinal chemistry and biochemistry, and there are many potential future directions for further research. These include further investigation into the potential anti-cancer, anti-inflammatory, and anti-neurological effects of COPO, as well as its potential use as an insecticide. Additionally, further research into the mechanisms of action of COPO and its interactions with proteins and enzymes may lead to the development of new drugs and therapies for various diseases. Finally, further research into the solubility of COPO and its stability in various conditions may lead to more efficient and effective lab experiments.
Métodos De Síntesis
COPO can be synthesized through a variety of methods, including acid-catalyzed condensation, reaction of 2-oxopyridazin-3-one with diethylamine, and reaction of 4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinonexopyridazin-3-one with diethylamine. In the acid-catalyzed condensation method, 2-oxopyridazin-3-one is reacted with diethyl amine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields 4-chloro-5-(diethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone.
Aplicaciones Científicas De Investigación
COPO has been studied extensively for its potential applications in medicinal chemistry and biochemistry. COPO has been identified as a potential inhibitor of various enzymes involved in the synthesis of proteins, and has been shown to have a wide range of biological activities in vitro and in vivo. COPO has been used in the development of new drugs and therapies for various diseases, including cancer, inflammation, and neurological disorders. COPO has also been studied for its potential use as an insecticide.
Propiedades
IUPAC Name |
4-chloro-5-(diethylamino)-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-4-14(5-2)9-6-13-15(7-8(3)16)11(17)10(9)12/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKZDRNVNJWEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(N=C1)CC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(3-chloro-2-methylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2786817.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2786818.png)

![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)

![[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2786825.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2786832.png)
![N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2786833.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)